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LGK974 (WNT974) Profile

The table below summarizes key information about the Porcupine (PORCN) inhibitor LGK974, which is

extensively documented in the search results [1] [2] [3].

Property Description

Other Name(s) WNT974 [3]

Primary Target Porcupine (PORCN), a membrane-bound O-acyltransferase in the endoplasmic

reticulum [4] [3]

Mechanism of
Action

Inhibits PORCN, preventing palmitoylation of Wnt ligands. This is a necessary step

for Wnt ligand secretion and activity, thereby blocking autocrine/paracrine Wnt
signaling [4] [3].

| Key Experimental Findings | - Acts synergistically with Temozolomide (TMZ) to suppress glioblastoma

cell growth in vitro, independent of MGMT promoter methylation status [1] [2].

Combination treatment with TMZ downregulates ALDH3A1 expression, reducing chemoresistance

[1] [2].
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In colorectal cancer, combined with Artesunate, induces KRAS protein degradation via the ubiquitin-

proteasome pathway [3]. | | Typical In Vitro Concentrations | IC50 values ranging from 1 μM to 6
μM in various glioblastoma cell lines [1] [2]. |

Detailed Experimental Context for LGK974

To facilitate your own experimental comparisons, here is a detailed look at the methodologies used to

characterize LGK974.

Cell Viability and Synergy Assays (Glioblastoma Models)

Cell Lines: Studies used established glioblastoma neurosphere lines (e.g., GBM1, JHH520, GBM10,

SF188) with characterized MGMT promoter status [1] [2].
Treatment: Cells were treated with LGK974 and Temozolomide (TMZ), both alone and in

combination.
Viability Readout: CellTiter Blue assay [1] [2].

Synergy Analysis: The Combination Index (CI) was calculated using software like CompuSyn. A CI
of less than 1 indicates synergy. The strongest synergy was observed at lower dosages of both drugs

[1] [2].

Transcriptomic Analysis and ALDH3A1 Link

Method: Whole transcriptome analysis (microarray) of glioblastoma cells treated with DMSO
(control), TMZ alone, LGK974 alone, or the combination [1] [2].

Key Result: ALDH3A1 was identified as the most significantly downregulated gene in the
combination treatment group. This was validated using qPCR and Western blotting [1] [2].

Functional Validation: Knockdown of ALDH3A1 using shRNA increased TMZ sensitivity and reduced
the expression of stem cell markers (CD133, Nestin, Sox2), confirming its role in chemoresistance [1]

[2].

Wnt/β-catenin Signaling Pathway and LGK974
Mechanism

The following diagram illustrates the canonical Wnt pathway and the precise point of inhibition by LGK974.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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